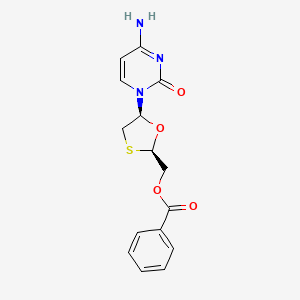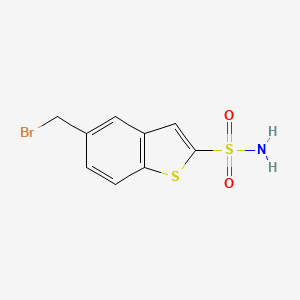
O-Benzoyllamivudine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzoyllamivudine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxathiolane ring, a benzoate ester, and a pyrimidine derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzoyllamivudine typically involves multiple steps, starting with the preparation of the oxathiolane ring. This can be achieved through a cyclization reaction involving a thiol and an epoxide under basic conditions. The pyrimidine derivative is then introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine attacks the oxathiolane ring. Finally, the benzoate ester is formed through an esterification reaction with benzoic acid and a suitable alcohol, such as methanol, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and implementing continuous flow processes to streamline production. Additionally, purification steps such as recrystallization or chromatography would be necessary to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
O-Benzoyllamivudine can undergo various chemical reactions, including:
Oxidation: The oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of O-Benzoyllamivudine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a viral enzyme, preventing the replication of the virus, or it could bind to a receptor involved in cell signaling pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
O-Benzoyllamivudine can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl propionate: Similar structure but with a propionate ester.
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
These compounds share the oxathiolane and pyrimidine moieties but differ in the ester group, which can influence their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C15H15N3O4S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C15H15N3O4S/c16-11-6-7-18(15(20)17-11)12-9-23-13(22-12)8-21-14(19)10-4-2-1-3-5-10/h1-7,12-13H,8-9H2,(H2,16,17,20)/t12-,13+/m0/s1 |
Clé InChI |
SWOOIHFMFZUHOC-QWHCGFSZSA-N |
SMILES isomérique |
C1[C@H](O[C@H](S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
SMILES canonique |
C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=CC(=NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-(piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8590373.png)

![3-(2-Chloroethanesulfonyl)-N-[2-(ethenylsulfanyl)ethyl]propanamide](/img/structure/B8590385.png)







![3-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B8590442.png)

